2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
Description
Properties
Molecular Formula |
C15H16FN3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16FN3S/c16-12-8-6-11(7-9-12)14-10-20-15(17-14)19-18-13-4-2-1-3-5-13/h6-10H,1-5H2,(H,17,19) |
InChI Key |
PTYUVQNFUDLXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)F)CC1 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The preparation of 2e follows a sequential approach involving:
-
Synthesis of the hydrazine-carbothioamide intermediate.
-
Thiazole ring formation via cyclocondensation with α-haloketones.
This strategy ensures precise control over substituent positioning, particularly the 4-fluorophenyl group at the 4-position of the thiazole ring and the cyclohexylidenehydrazinyl moiety at the 2-position.
Step 1: Formation of 2-[4-Ethylcyclohexylidene]hydrazine-1-carbothioamide (Intermediate 1a)
The intermediate 1a is synthesized by refluxing 4-ethylcyclohexanone with thiosemicarbazide in ethanol under acidic conditions (catalytic acetic acid). The reaction proceeds via nucleophilic addition-elimination, yielding a hydrazone derivative. Key parameters include:
Step 2: Cyclocondensation with 4-Fluorophenacyl Bromide
Intermediate 1a reacts with 4-fluorophenacyl bromide in ethanol at room temperature (1–8 hours) to form 2e . The mechanism involves:
-
Nucleophilic attack by the thioamide sulfur on the α-carbon of the phenacyl bromide.
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Cyclization via intramolecular dehydration to form the thiazole ring.
Experimental Protocols and Optimization
Reagents and Conditions
Characterization Data
2e is characterized by the following spectroscopic properties:
| Property | Data |
|---|---|
| Melting Point | 195°C |
| IR (KBr, cm⁻¹) | 3318 (N–H), 3108–3028 (C–H aromatic), 2958–2842 (C–H aliphatic), 1624–1487 (C=N/C=C) |
| ¹H-NMR (500 MHz, DMSO-d₆) | δ 0.90 (t, 3H, CH₃), 1.01–1.39 (m, 5H), 1.85–1.93 (m, 3H), 2.18–2.34 (m, 3H), 7.21–7.25 (m, 3H), 7.86–7.89 (m, 2H), 10.84 (s, 1H, NH) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 14.1 (CH₃), 22.3–35.8 (cyclohexyl carbons), 115.2–163.4 (aromatic and thiazole carbons) |
Comparative Analysis of Methodologies
Alternative Approaches to Thiazole Synthesis
While the above method is tailored for 2e , broader thiazole synthesis strategies include:
-
Hantzsch Thiazole Synthesis : Condensation of thioureas with α-haloketones.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling for aryl-thiazole hybrids.
However, these methods are less effective for 2e due to challenges in introducing the cyclohexylidenehydrazinyl group. The Hantzsch method, for instance, often requires harsh conditions (e.g., prolonged heating) and yields <50% for analogous compounds.
Yield Optimization Strategies
-
Solvent Selection : Ethanol enhances solubility of intermediates and facilitates recrystallization.
-
Catalyst-Free Conditions : Avoids side reactions associated with metal catalysts.
-
Room Temperature Reaction : Minimizes thermal decomposition of the hydrazine intermediate.
Critical Evaluation of Reaction Parameters
Impact of Substituents on Reactivity
The 4-fluorophenyl group at the 4-position of the thiazole ring:
Side Reactions and Mitigation
-
Formation of Diastereomers : The cyclohexylidenehydrazinyl group may adopt E or Z configurations. Recrystallization in ethanol preferentially isolates the thermodynamically stable E-isomer.
-
Oxidation of Hydrazine : Anaerobic conditions prevent oxidation to azobenzene derivatives.
Industrial Scalability and Environmental Considerations
Green Chemistry Metrics
Challenges in Scale-Up
-
Exothermicity : The cyclocondensation step requires controlled addition of phenacyl bromide to prevent runaway reactions.
-
Purification : Column chromatography is avoided in favor of recrystallization, simplifying industrial workflows.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the significant applications of this compound is its potential as an inhibitor of monoamine oxidase B (MAO-B). Studies have shown that derivatives of this thiazole compound exhibit high affinity for MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. The Ki values reported for some derivatives indicate strong inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
The anticancer properties of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole have been investigated in various studies. Compounds derived from this thiazole scaffold have shown promising results against several cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). For instance, specific derivatives demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells through mechanisms involving apoptosis and inhibition of anti-apoptotic proteins .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4c | HepG2 | 2.31 ± 0.43 | Apoptosis via Bcl-2 inhibition |
| 4d | HCT-116 | 2.94 ± 0.62 | Apoptosis via Bcl-2 inhibition |
| 8c | HCT-116 | 4.57 ± 0.85 | Apoptosis via Bcl-2 inhibition |
Antifungal Activity
The antifungal properties of the compound have also been explored, particularly against various Candida species. In vitro studies revealed that it exhibits fungicidal activity at concentrations lower than those required for many conventional antifungal agents, making it a candidate for further development in antifungal therapies .
Case Study 1: MAO-B Inhibition
A study conducted by Chimenti et al. highlighted the synthesis and evaluation of thiazole derivatives for MAO-B inhibition. The results indicated that certain compounds showed high affinity (Ki > 10 nM), suggesting their potential use as radiotracers for imaging MAO-B in the central nervous system using positron emission tomography (PET) .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a series of thiazole derivatives were synthesized and evaluated against multiple cancer cell lines using the MTT assay. The most active compounds were identified based on their IC50 values and mechanisms of action related to apoptosis induction .
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Disruption of cellular processes: Affecting cell division or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Anticancer Activity: The 4-cyanophenyl group in compounds (e.g., 3f, 3a') enhances anticancer potency (GI₅₀ < 2 µM) compared to the 4-fluorophenyl analog, likely due to increased electron-withdrawing effects improving DNA interaction . The target compound’s 4-fluorophenyl group may reduce cytotoxicity compared to 4-cyanophenyl derivatives but improve metabolic stability .
Antifungal Activity :
- Compound 3a (), with a dicyclopropylmethylene group, exhibits antifungal activity (MIC = 250 µg/mL) without toxicity to human fibroblasts, suggesting that bulky substituents improve selectivity .
- Fluorophenyl-containing analogs (e.g., ) show moderate anticandidal activity but require structural optimization to match fluconazole’s efficacy (MIC = 2 µg/mL) .
Toxicity Profile: Older derivatives with nitrofuryl or nitrophenyl groups (–14) exhibit carcinogenicity, highlighting the importance of substituent choice for safety . Modern analogs () prioritize noncarcinogenic substituents (e.g., fluorophenyl, cyanophenyl) and demonstrate improved therapeutic indices .
Mechanism of Action and Selectivity
- Apoptosis Induction : Compounds 3b' and 3f () activate caspase-dependent apoptosis in cancer cells, a mechanism likely shared by the target compound due to structural similarities .
- Antifungal Targets: Thiazolylhydrazones disrupt fungal membrane integrity or inhibit enzymes like lanosterol demethylase, though the target compound’s exact mode remains uncharacterized .
- Selectivity: Derivatives with polar substituents (e.g., hydroxy, methoxy) show higher selectivity for cancer cells over normal fibroblasts (MRC-5), whereas lipophilic groups (e.g., cyclohexylidene) may enhance blood-brain barrier penetration .
Biological Activity
The compound 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure
The compound features a thiazole ring, a hydrazine moiety, and a fluorophenyl group, contributing to its unique pharmacological profile. The presence of the fluorine atom enhances lipophilicity, which may affect its biological interactions.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibition of enzymes such as α-amylase. A study evaluated several derivatives of thiazole, including 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole, for their α-amylase inhibition potential. The results indicated that these compounds exhibited varying degrees of potency:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Acarbose (standard) | 5.55 ± 0.06 | Reference inhibitor |
| 2-Cyclohexylidenehydrazinyl-4-(4-fluorophenyl)thiazole | Data not specified | Under investigation |
The inhibition potential was found to be dose-dependent, with some derivatives showing better performance than the standard inhibitor .
Antifungal Activity
In vitro studies have demonstrated that 2-(2-Cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole exhibits antifungal activity against various Candida species, including fluconazole-resistant strains. The study utilized microdilution methods to assess the compound's effectiveness against 114 clinical isolates:
| Candida Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. albicans | Data not specified |
| C. glabrata | Data not specified |
| C. tropicalis | Data not specified |
The compound's efficacy was further evaluated against biofilms formed by C. albicans, indicating its potential as a therapeutic agent in treating fungal infections .
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of various thiazole derivatives, including those with hydrazine functionalities. The findings highlighted that the presence of specific substituents on the aromatic rings significantly influenced the biological activity:
- Antioxidant Activity : Compounds with electron-withdrawing groups like fluorine showed enhanced antioxidant properties.
- Antiglycation Potential : The presence of fluorinated phenyl groups correlated with increased antiglycation activity, suggesting a protective effect against diabetes-related complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
